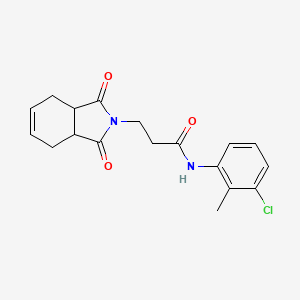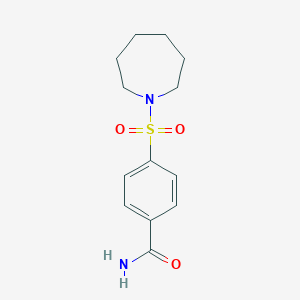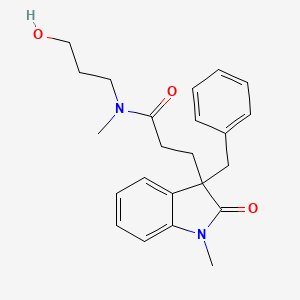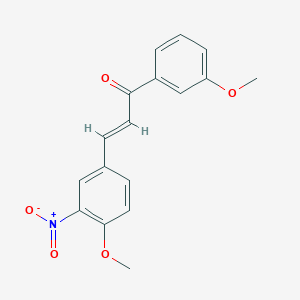![molecular formula C20H16ClFN2O B5328965 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5328965.png)
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in the regulation of ion transport across epithelial cells. CFTR-Inhibitor-172 has been used to study the function of CFTR and its role in various physiological and pathological conditions.
作用机制
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 is a selective inhibitor of CFTR, which is a chloride channel that is expressed in various tissues, including the lungs, pancreas, and intestines. CFTR plays a critical role in the regulation of ion transport across epithelial cells, and its dysfunction is associated with several diseases, including cystic fibrosis. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 binds to the cytoplasmic side of the CFTR protein and inhibits its activity by preventing the opening of the chloride channel.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has been shown to inhibit CFTR activity in various cell types, including human airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. It has also been shown to inhibit CFTR-mediated fluid secretion in the intestine and to reduce mucus production in the lungs. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has been used to study the physiological effects of CFTR inhibition in various tissues and to investigate the role of CFTR in diseases such as cystic fibrosis.
实验室实验的优点和局限性
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 is a potent and selective inhibitor of CFTR, which makes it a valuable tool for studying the function of CFTR in various tissues and diseases. It has been used in numerous scientific studies and has been shown to produce consistent and reproducible results. However, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172.
未来方向
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has been widely used in scientific research, and its potential applications are still being explored. Some future directions for research include the development of new CFTR inhibitors with improved potency and selectivity, the investigation of the role of CFTR in other diseases, and the screening of CFTR inhibitors for therapeutic potential. Additionally, the use of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 in combination with other drugs or therapies may provide new insights into the treatment of CFTR-related diseases.
合成方法
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 is synthesized through a multi-step process. The first step involves the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with 4-(4-pyridinylmethyl)benzaldehyde to obtain the intermediate product. The final product is obtained by reacting the intermediate product with N-(tert-butoxycarbonyl)-l-aspartic acid β-(benzyloxycarbonyl)-l-aspartic anhydride in the presence of triethylamine. The synthesis of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has been reported in several scientific publications.
科学研究应用
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has been widely used in scientific research to study the function of CFTR and its role in various physiological and pathological conditions. It has been used to investigate the mechanism of CFTR gating, the regulation of CFTR activity by other proteins, and the role of CFTR in diseases such as cystic fibrosis, diarrhea, and polycystic kidney disease. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has also been used to study the pharmacology of CFTR modulators and to screen for new CFTR inhibitors.
属性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O/c21-17-4-3-16(19(22)13-17)12-20(25)24-18-5-1-14(2-6-18)11-15-7-9-23-10-8-15/h1-10,13H,11-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLRFHMKZPBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
![2-{4-[(2-methoxyethyl)(methyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5328923.png)

![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)


![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328970.png)


![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)